molecular formula C20H16ClN B15212449 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine CAS No. 6321-70-6

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine

Cat. No.: B15212449
CAS No.: 6321-70-6
M. Wt: 305.8 g/mol
InChI Key: TUURHZRXSUPERX-UHFFFAOYSA-N
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Description

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is a heterocyclic aromatic compound with the molecular formula C20H16ClN. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine typically involves the reaction of 9-phenylacridine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and broaden its range of applications in various fields .

Properties

CAS No.

6321-70-6

Molecular Formula

C20H16ClN

Molecular Weight

305.8 g/mol

IUPAC Name

3-chloro-10-methyl-9-phenyl-3H-acridine

InChI

InChI=1S/C20H16ClN/c1-22-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)17-12-11-15(21)13-19(17)22/h2-13,15H,1H3

InChI Key

TUURHZRXSUPERX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C3C1=CC(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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